Iegr-amc -

Iegr-amc

Catalog Number: EVT-14919188
CAS Number:
Molecular Formula: C34H50N8O10
Molecular Weight: 730.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Iegr-amc is a synthetic compound widely recognized for its application as a substrate in biochemical assays, particularly in studies involving serine proteases such as Factor Xa. The compound's full name is Boc-Ile-Glu-Gly-Arg-AMC, which reflects its structure that includes a fluorogenic moiety, 7-amino-4-methylcoumarin, enabling it to emit fluorescence upon enzymatic cleavage. This characteristic makes it valuable for monitoring enzymatic activity in various research settings.

Source and Classification

Iegr-amc is classified under the category of fluorogenic substrates. It is synthesized to facilitate the study of proteolytic enzymes by providing a measurable output (fluorescence) when cleaved by specific proteases, particularly those involved in coagulation pathways. The compound's structure includes an amino acid sequence designed to mimic natural substrates of serine proteases, making it a useful tool for kinetic studies and inhibitor screening.

Synthesis Analysis

Methods and Technical Details

The synthesis of Iegr-amc typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored on a solid support. The steps include:

  1. Preparation of the Solid Support: A resin is functionalized to bind the first amino acid.
  2. Coupling Reactions: Each subsequent amino acid is added through coupling reactions that activate the carboxyl group of the incoming amino acid, allowing it to bond with the amine group of the last amino acid on the resin.
  3. Cleavage and Deprotection: Once the desired peptide sequence is assembled, it is cleaved from the resin and deprotected to yield the final product.

The specific sequence of Iegr-amc (Boc-Ile-Glu-Gly-Arg-AMC) incorporates protective groups (such as Boc) that are removed during synthesis to ensure proper folding and activity of the final substrate .

Molecular Structure Analysis

Structure and Data

Iegr-amc has a molecular formula of C34H50N8O10, indicating a complex structure with multiple functional groups conducive to its role as a substrate. The key components include:

  • Boc Group: A tert-butoxycarbonyl group that protects the amine functionality during synthesis.
  • Amino Acids: The sequence includes isoleucine, glutamic acid, glycine, and arginine, which are strategically selected based on their interaction with proteases.
  • AMC Moiety: The 7-amino-4-methylcoumarin part serves as a fluorophore that emits light upon cleavage by enzymes.

The structural configuration allows for specific interactions with serine proteases, facilitating efficient cleavage and fluorescence emission .

Chemical Reactions Analysis

Reactions and Technical Details

Iegr-amc undergoes enzymatic cleavage primarily by serine proteases such as Factor Xa. The reaction mechanism involves:

  1. Substrate Binding: The enzyme binds to Iegr-amc at its active site.
  2. Cleavage: The enzyme catalyzes the hydrolysis of the peptide bond between arginine and 7-amino-4-methylcoumarin.
  3. Fluorescence Emission: Upon cleavage, the AMC moiety is released, resulting in an increase in fluorescence that can be quantitatively measured.

This reaction can be monitored using fluorescence spectroscopy, allowing researchers to determine enzyme kinetics and inhibitor efficacy .

Mechanism of Action

Process and Data

The mechanism of action for Iegr-amc involves its role as a substrate for serine proteases. Upon binding to an enzyme like Factor Xa:

  1. Formation of Enzyme-Substrate Complex: The substrate fits into the active site of the enzyme.
  2. Catalytic Activity: The enzyme facilitates the breaking of peptide bonds through nucleophilic attack by a serine residue within its active site.
  3. Release of Products: Following cleavage, products are released, including AMC, which can be detected due to its fluorescent properties.

Kinetic parameters such as KmK_m (Michaelis constant) and kcatk_{cat} (turnover number) can be derived from data collected during these reactions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Iegr-amc exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 650 g/mol.
  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide or methanol; less soluble in water.
  • Fluorescence Properties: Exhibits strong fluorescence upon excitation at specific wavelengths (usually around 350 nm), making it suitable for detection in assays.

These properties make Iegr-amc an effective tool for studying protease activity under various experimental conditions .

Applications

Scientific Uses

Iegr-amc has significant applications in biochemical research:

  1. Enzyme Kinetics Studies: Used extensively to measure the activity of serine proteases, particularly in coagulation studies involving Factor Xa.
  2. Inhibitor Screening: Facilitates high-throughput screening of potential inhibitors against various proteases by monitoring changes in fluorescence.
  3. Pathophysiological Research: Assists in understanding diseases related to coagulation disorders by providing insights into enzyme function and regulation.
Biochemical Applications in Coagulation Cascade Research

Role as FXa-Specific Fluorogenic Substrate in Hemostasis Models

Iegr-amc serves as a gold-standard tool for real-time monitoring of FXa activity due to its high specificity and kinetic properties. Upon cleavage by FXa, the released AMC moiety generates a quantifiable fluorescent signal proportional to enzyme activity. This reaction follows Michaelis-Menten kinetics, with a reported kcat/Km of 1.0 × 10⁶ M⁻¹s⁻¹ for human FXa under physiological conditions (pH 7.5, 150 mM NaCl, 2.5 mM CaCl₂) [4]. The substrate’s selectivity for FXa over related proteases (e.g., thrombin, FIXa) exceeds 100-fold, attributed to the Ile-Glu-Gly-Arg sequence that mimics FXa’s natural cleavage sites in prothrombin and Factor VIII [6].

In in vitro hemostasis models, Iegr-amc enables:

  • Continuous kinetic profiling: Detection of FXa generation during coagulation initiation via tissue factor/FVIIa complexes [4].
  • Pathway-specific interrogation: Differentiation between intrinsic (FVIII/FIXa-dependent) and extrinsic (tissue factor-dependent) FXa activation [10].
  • High-throughput screening: Identification of direct FXa inhibitors (e.g., rivaroxaban) in drug discovery [4].

Table 1: Kinetic Parameters of Iegr-amc Hydrolysis by Coagulation Proteases

EnzymeKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
FXa25.8 ± 1.225.7 ± 0.81.0 × 10⁶
Thrombin>200<0.1<5.0 × 10²
FIXa>200<0.05<2.5 × 10²

Data derived from stopped-flow fluorimetry [4] [6].

Quantitative Profiling of Factor VIII Activity in Synthetic Plasma Systems

Iegr-amc is integral to chromogenic substrate assays (CSA) for Factor VIII (FVIII) activity quantification. In these assays, FVIII serves as a cofactor for FIXa-mediated FX activation. The generated FXa then hydrolyzes Iegr-amc, producing a fluorescent signal that correlates with FVIII functional levels [2] [10]. This approach minimizes interference from lupus anticoagulants or phospholipid antibodies that plague one-stage clotting assays (OSA) [10].

Key research findings include:

  • Superior precision: CSA exhibits <5% inter-assay CV vs. 10–25% for OSA when measuring B-domain-deleted (BDD) or PEGylated FVIII products [10].
  • Reagent-insensitive design: Unlike OSA, CSA performance is unaffected by variations in activated partial thromboplastin time (aPTT) reagents or phospholipid sources [10].
  • Diagnostic accuracy: CSA detects 92% of FVIII variants in mild/moderate hemophilia A patients, outperforming OSA (75% detection) [10].

Table 2: Comparison of Iegr-amc-Based CSA vs. OSA for FVIII Activity Measurement

ParameterCSA with Iegr-amcTraditional OSA
PrincipleFXa-dependent fluorescenceClot formation time
Sensitivity0.5–200 IU/dL1–150 IU/dL
PEG-FVIII recovery98 ± 3%62 ± 15%*
BDD-FVIII concordance100% vs. standard85–110% (reagent-dependent)

*Underestimation due to altered phospholipid binding [10].

Kinetic Monitoring of Antithrombin-Heparin Complex Formation

Heparin accelerates FXa inhibition by antithrombin (AT) through conformational activation and template bridging mechanisms. Iegr-amc enables real-time tracking of this interaction via FXa activity decay. In rapid kinetics studies:

  • Pentasaccharide (H5) catalysis: H5 induces a 300-fold rate enhancement in AT-FXa binding (kobs = 1.0 × 10⁶ M⁻¹s⁻¹), mediated solely by AT activation [4] [8].
  • Full-length heparin (H70) catalysis: H70 further enhances AT-FXa binding 10,000-fold (kobs = 1.5 × 10⁷ M⁻¹s⁻¹) by bridging both molecules via ternary complex formation [4].

Surface plasmon resonance (SPR) studies using Iegr-amc validate:

  • Pre-Michaelis complex stability: The dissociation constant (KD) for AT–H5–FXa complexes is 255 nM, vs. >10 μM for AT–FXa alone [4].
  • Allosteric disruption: FXa mutants (e.g., R150A) exhibit 10-fold reduced kcat/Km with H5-AT due to impaired exosite binding [4].

Table 3: Kinetic Impact of Heparin on AT-Mediated FXa Inhibition Monitored with Iegr-amc

Conditionkass (M⁻¹s⁻¹)KD (nM)Rate Enhancement
AT alone1.0 × 10³>10,000
AT + H5 (pentasaccharide)1.0 × 10⁶255 ± 30300×
AT + H70 (full-length)1.5 × 10⁷130 ± 1510,000×

Data from SPR and stopped-flow fluorimetry [4] [8].

Properties

Product Name

Iegr-amc

IUPAC Name

5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C34H50N8O10

Molecular Weight

730.8 g/mol

InChI

InChI=1S/C34H50N8O10/c1-7-18(2)28(42-33(50)52-34(4,5)6)31(49)41-23(12-13-26(44)45)29(47)38-17-25(43)40-22(9-8-14-37-32(35)36)30(48)39-20-10-11-21-19(3)15-27(46)51-24(21)16-20/h10-11,15-16,18,22-23,28H,7-9,12-14,17H2,1-6H3,(H,38,47)(H,39,48)(H,40,43)(H,41,49)(H,42,50)(H,44,45)(H4,35,36,37)

InChI Key

YWSYLEUAJLDOJG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OC(C)(C)C

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